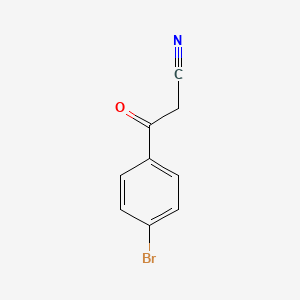

3-(4-Bromophenyl)-3-oxopropanenitrile

Overview

Description

Synthesis Analysis

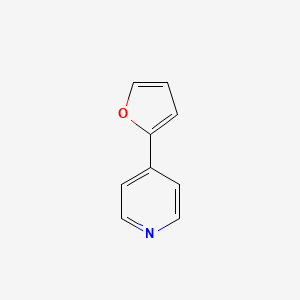

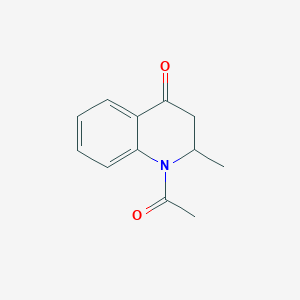

The synthesis of compounds related to 3-(4-Bromophenyl)-3-oxopropanenitrile often involves multistep reactions, including oxidative cyclizations and organocatalyzed reactions. For instance, manganese(III) acetate has been used for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes to yield dihydrofuran-carbonitriles containing heterocycles in good yields (Yılmaz, Uzunalioğlu, & Pekel, 2005). Similarly, a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, facilitated by urea as an organocatalyst, has been reported for synthesizing bromophenyl-containing compounds (Kumar et al., 2016).

Molecular Structure Analysis

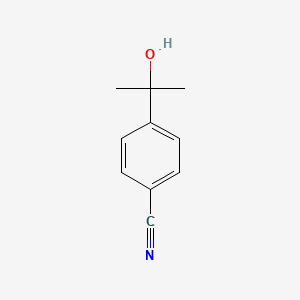

The molecular structure of compounds structurally similar to this compound has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal detailed geometry, including bond lengths, angles, and crystal packing, contributing to a deeper understanding of the physical properties and reactivity of such compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Compounds with the this compound moiety undergo a range of chemical reactions, including cyclizations and annulations, to form complex heterocyclic structures. For example, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides by manganese(III) acetate results in 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the compound's ability to participate in regio- and stereoselective syntheses (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray crystallography provides insights into the crystalline structure and packing, which influence the compound's physical state and stability (Kumar et al., 2016).

Scientific Research Applications

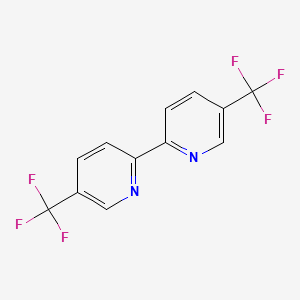

Synthesis of Novel Polysubstituted Compounds

Research by Farag, Dawood, and Kandeel (1997) explored the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives using a compound similar to 3-(4-Bromophenyl)-3-oxopropanenitrile. This process led to the formation of new polysubstituted thiophenes and 2-arylazothiophene derivatives, suggesting potential applications in synthesizing complex organic compounds (Farag, Dawood, & Kandeel, 1997).

Oxidative Cyclization Studies

Yılmaz et al. (2008) conducted a study on the oxidative cyclization of 3-oxopropanenitriles, a category which includes this compound, with alkenes containing 2-thienyl groups. This study provided insights into the chemical behavior of these compounds under oxidative conditions, yielding various 4,5-dihydrofuran-3-carbonitriles (Yılmaz et al., 2008).

Heterocyclic Compounds Synthesis

Dawood, Farag, and Abdel‐Aziz (2007) researched the treatment of 3-oxopropanenitriles with phenyl isothiocyanate, resulting in the synthesis of diverse heterocyclic compounds, such as thiophene, 1,3-oxathiole, and 1,3,4-thiadiazole derivatives. These findings highlight the versatility of 3-oxopropanenitriles in synthesizing various biologically significant compounds (Dawood, Farag, & Abdel‐Aziz, 2007).

Antimicrobial Studies

Kheder and Mabkhot (2012) utilized a derivative of 3-oxopropanenitrile in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole compounds. These synthesized products exhibited promising antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Kheder & Mabkhot, 2012).

Anticancer Activity

Metwally, Abdelrazek, and Eldaly (2016) investigated the synthesis of new heterocyclic compounds based on 3-oxopropanenitriles, including this compound, and evaluated their anticancer activity. This research opens up avenues for the development of novel anticancer drugs using these compounds (Metwally, Abdelrazek, & Eldaly, 2016).

Catalytic Applications

A study by Arlan, Javahershenas, and Khalafy (2020) demonstrated the use of 3-aryl-3-oxopropanenitriles in a one-pot, multi-component synthesis of pyrazolo [3,4-b] pyridines. The presence of magnetic LDH as a nanocatalyst in this process highlights the potential of this compound in catalytic applications (Arlan, Javahershenas, & Khalafy, 2020).

Safety and Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, a compound with a similar structure, 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, showed potent activity against HIV-1 . This suggests that 3-(4-Bromophenyl)-3-oxopropanenitrile might interact with its targets, leading to changes in their function.

Biochemical Pathways

For example, pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the inhibition of acetylcholinesterase (AchE) activity .

Result of Action

For instance, certain indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-3-oxopropanenitrile plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress-responsive signaling pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to acetylcholinesterase inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission . Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in altered gene expression patterns. These changes in gene expression can subsequently affect various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative damage, inflammation, and impaired organ function . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . The localization of this compound to the mitochondria is facilitated by targeting signals and post-translational modifications that direct the compound to this organelle . Additionally, the presence of this compound in other subcellular compartments, such as the nucleus and endoplasmic reticulum, can influence its interactions with specific biomolecules and regulatory proteins .

properties

IUPAC Name |

3-(4-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNWUXWZCSDJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354368 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4592-94-3 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzoyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)